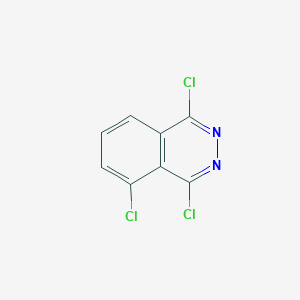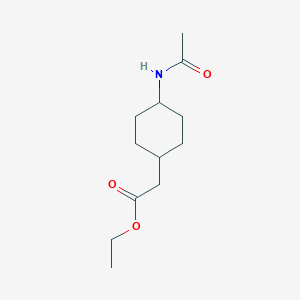
Ethyl 2-(trans-4-acetamidocyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trans-4-acetamidocyclohexyl)acetate: is an organic compound with the chemical formula C10H17NO3. It is a colorless to pale yellow liquid that is soluble in common organic solvents such as alcohols, ethers, and ketones . This compound is widely used in the pharmaceutical and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate can be achieved through various chemical synthesis methods. The specific synthetic route and conditions may vary depending on the manufacturer and the purpose of the reaction . Generally, it involves the acetylation of 4-amino-cyclohexanol followed by esterification with acetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to optimize yield and purity while minimizing production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study the effects of acetylation and esterification on biological systems .
Medicine: In the pharmaceutical industry, it is used as a raw material for the synthesis of antibacterial agents, disinfectants, and preservatives .
Industry: In the flavor industry, it is often used to synthesize fragrant compounds to add or improve the fragrance of products .
Mecanismo De Acción
The mechanism of action of Ethyl 2-(trans-4-acetamidocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of proteins and enzymes . The ester group can undergo hydrolysis, releasing the active acetic acid derivative .
Comparación Con Compuestos Similares
- trans-4-(Acetylamino)cyclohexyl acetate
- trans-3-(4-Acetamino-cyclohexyl)-propionic acid
Comparison: Compared to similar compounds, Ethyl 2-(trans-4-acetamidocyclohexyl)acetate is unique due to its specific combination of acetyl and ester functional groups . This combination allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in different industries .
Propiedades
Fórmula molecular |
C12H21NO3 |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
ethyl 2-(4-acetamidocyclohexyl)acetate |
InChI |
InChI=1S/C12H21NO3/c1-3-16-12(15)8-10-4-6-11(7-5-10)13-9(2)14/h10-11H,3-8H2,1-2H3,(H,13,14) |
Clave InChI |
PWRZFKZKPADJAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC(CC1)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


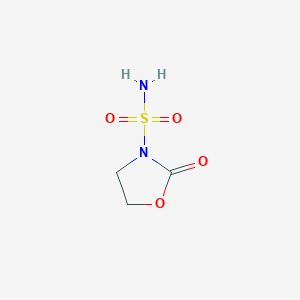

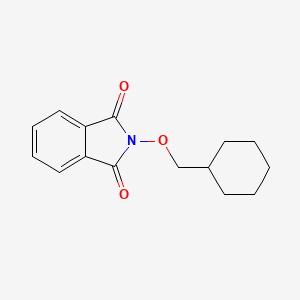
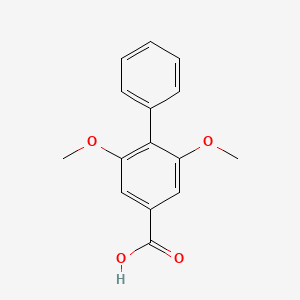
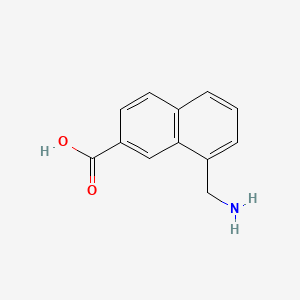
![N-{2-[2-(1-Ethylpiperidin-2-yl)ethyl]phenyl}-4-methoxybenzamide](/img/structure/B8476644.png)
![N-{2,2,2-Trifluoro-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B8476664.png)
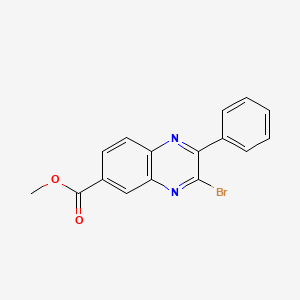
![Benzoic acid,4-[(1s)-1-[[(2,3-dihydro-1h-indol-7-yl)carbonyl]amino]ethyl]-,methyl ester](/img/structure/B8476687.png)
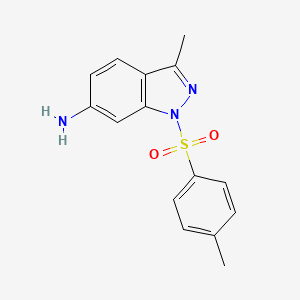

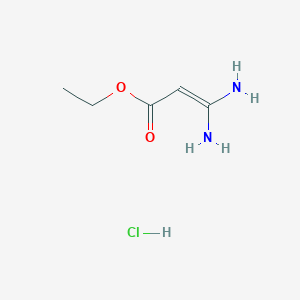
![5,6-Dihydro-4H-benzo[B]thieno[2,3-D]azepine](/img/structure/B8476715.png)
